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molecular formula C8H2Cl4O2 B1677738 Fthalide CAS No. 27355-22-2

Fthalide

Cat. No. B1677738
M. Wt: 271.9 g/mol
InChI Key: NMWKWBPNKPGATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04094877

Procedure details

A mixture of 2-(4-(dimethylamino)benzoyl)-3,4,5,6-tetrachlorobenzoic acid (16.28 g.), N,N,N',N'-tetraethyl-m-phenylenediamine (9.68 g.) and acetic anhydride (10 ml.) was heated (at 91° C.) during 2 hours. Addition of methanol (20 ml., then 12 ml., then 10 ml.) afforded 3-(2,4-bis-(diethylamino)phenyl)-3-(4-dimethylamino)phenyl)-4,5,6,7-tetrachlorophthalide (I: X = (CH3CH2)2N, Y2 = H, Y4 = (CH3)2N, Z4 = Z5 = Z6 = Z7 = Cl) in three fractions (m.p. 174°-176° C., m.p. 180°-181° C. and m.p. 180°-181° C.).
Name
2-(4-(dimethylamino)benzoyl)-3,4,5,6-tetrachlorobenzoic acid
Quantity
16.28 g
Type
reactant
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC([C:7]([C:9]2[C:17]([Cl:18])=[C:16]([Cl:19])[C:15]([Cl:20])=[C:14]([Cl:21])[C:10]=2[C:11]([OH:13])=[O:12])=O)=CC=1.C(N(CC)C1C=CC=C(N(CC)CC)C=1)C.C(OC(=O)C)(=O)C>CO>[Cl:18][C:17]1[C:16]([Cl:19])=[C:15]([Cl:20])[C:14]([Cl:21])=[C:10]2[C:9]=1[CH2:7][O:12][C:11]2=[O:13]

Inputs

Step One
Name
2-(4-(dimethylamino)benzoyl)-3,4,5,6-tetrachlorobenzoic acid
Quantity
16.28 g
Type
reactant
Smiles
CN(C1=CC=C(C(=O)C2=C(C(=O)O)C(=C(C(=C2Cl)Cl)Cl)Cl)C=C1)C
Name
Quantity
9.68 g
Type
reactant
Smiles
C(C)N(C1=CC(=CC=C1)N(CC)CC)CC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
91 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2COC(=O)C2=C(C(=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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